3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one
Overview
Description
Unfortunately, I couldn’t find a specific description for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, it seems to be a chemical compound that might be related to the piperidine class1. Piperidine is a widely used building block in the synthesis of organic compounds, including pharmaceuticals1.
Synthesis Analysis
I couldn’t find a specific synthesis method for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound was synthesized via Ritter cyclocondensation of 1,1-(R1)2-2-(3,4-diethoxyphenyl)ethanols with N–R2–N–R3 cyanacetamides2.Molecular Structure Analysis
I couldn’t find specific information on the molecular structure of “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound, 4-Benzylpiperidine, has been studied extensively3.Chemical Reactions Analysis
Again, I couldn’t find specific information on the chemical reactions of “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, related compounds have been synthesized via various reactions, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions4.Physical And Chemical Properties Analysis
I couldn’t find specific physical and chemical properties for “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. However, a related compound, Piperidine, has a molecular weight of 85.15 g/mol and is classified as a flammable liquid1.Scientific Research Applications
Molecular Structure and Vibrational Spectra Analysis
The molecular structure, vibrational frequencies, and infrared intensities of 3-(piperidine-1-yl-methyl)-1,3-benzoxazol-2(3H)-one, a related compound, have been determined using both Hartree–Fock (HF) and Density Functional Theory (DFT) methods. This study identified five stable conformers of the compound, with comprehensive analysis on the most stable conformer. The experimental and theoretical data comparison provided insight into the compound's geometric and vibrational characteristics, highlighting its potential application in various scientific research areas, especially in understanding molecular behaviors and interactions (Taşal et al., 2009).
Synthesis Methods Development
Research has also focused on developing synthesis methods for related compounds, such as 3- and 4-(1H-azol-1-yl)piperidines, through arylation and subsequent reduction. These methods extend to benzo analogues, providing a framework for synthesizing a variety of compounds that could have applications in drug development, material science, and chemical research (Shevchuk et al., 2012).
Potential Pharmacological Applications
A study on 1-(benzoxazole-2-yl)piperazine and 4-(benzoxazole-2-yl)piperidine derivatives revealed their potential as α1-AR antagonists, indicating a possible application in developing treatments for conditions influenced by α1-adrenergic receptors. This research underscores the compound's relevance in pharmaceutical sciences, offering a pathway to new therapeutic agents (Li et al., 2008).
Chemical Synthesis and Reactions
Another significant application involves the preparation and reactions of 6-arylsulphonimidobenzoxazol-2(3H)-ones, demonstrating how the compound undergoes various reactions to yield substituted benzoxazol-2(3H)-ones. This research contributes to the field of organic chemistry by providing insights into the reactivity and functionalization of benzoxazole derivatives, with implications for synthesizing novel compounds with specific properties (Baxter et al., 1970).
Safety And Hazards
The safety and hazards of “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one” are not known. However, Piperidine, a related compound, is classified as a flammable liquid and is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage6.
Future Directions
The future directions for research on “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one” are not clear from the available information. However, related compounds have shown potential in various fields, including pharmaceuticals, and further research in this area could lead to the discovery of compounds with higher activity2.
Please note that this information is based on the closest related compounds I could find, and may not accurately represent “3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one”. For more accurate information, please consult a chemical database or a chemist.
properties
IUPAC Name |
3-piperidin-4-yl-1,3-benzoxazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c15-12-14(9-5-7-13-8-6-9)10-3-1-2-4-11(10)16-12/h1-4,9,13H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDARRYSVKYQEIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462299 | |
Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
CAS RN |
215878-20-9 | |
Record name | 3-(4-Piperidinyl)-1,3-benzoxazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90462299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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